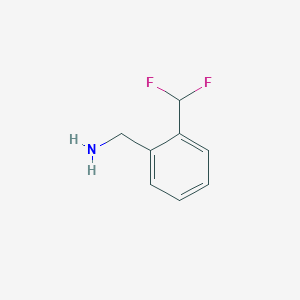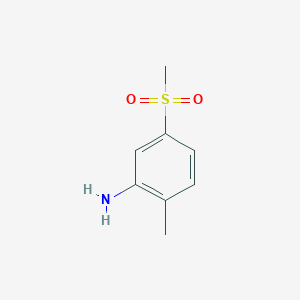
2-Methyl-5-(methylsulfonyl)aniline
概要
説明
2-Methyl-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S . It has a molecular weight of 185.25 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(methylsulfonyl)aniline is1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule . Physical And Chemical Properties Analysis
2-Methyl-5-(methylsulfonyl)aniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
1. Synthesis of Indolin-2-ones and Oxindoles
2-Methyl-5-(methylsulfonyl)aniline plays a role in the synthesis of indolin-2-ones and oxindoles. This synthesis involves the insertion of sulfur dioxide, starting from anilines, and demonstrates broad reaction scope under mild conditions (Liu, Zheng, & Wu, 2017).
2. Structural Studies of N-(2-cyanophenyl)disulfonamides
Research focusing on the structural characterization of N-(2-cyanophenyl)disulfonamides derived from anilines, including 2-Methyl-5-(methylsulfonyl)aniline, uses a combination of NMR, IR, and mass spectrometric techniques. This study highlights the use of 2-Methyl-5-(methylsulfonyl)aniline in the formation of structurally distinct compounds (Mphahlele & Maluleka, 2021).
3. Electrophilic Reactions with Amines
2-Methyl-5-(methylsulfonyl)aniline is involved in chemoselective SNAr reactions with amines. These reactions demonstrate the selectivity of 2-Methyl-5-(methylsulfonyl)aniline in various electrophilic processes (Baiazitov et al., 2013).
4. Synthesis of Sulfonyl Hydrazides
2-Methyl-5-(methylsulfonyl)aniline is instrumental in the synthesis of methanesulfonohydrazides, a process that involves radical reactions and sulfur dioxide insertion (An, Zheng, & Wu, 2014).
5. Design of Novel Anti-Inflammatory Agents
The compound has been used in the synthesis of 4-(methylsulfonyl)aniline derivatives, which serve as potential anti-inflammatory agents. These compounds show significant reduction of paw edema in animal models, indicating their therapeutic potential (Mahdi, Mohammed, & Jassim, 2012).
6. Development of Selective Cyclooxygenase-2 Inhibitors
2-Methyl-5-(methylsulfonyl)aniline is used in the development of selective cyclooxygenase-2 inhibitors, showcasing its significance in pharmaceutical research (Kiani, Rezaee, & Tabatabai, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Mode of Action
It is known that the compound is part of the indole derivatives family, which are known to possess various biological activities . The exact interaction of 2-Methyl-5-(methylsulfonyl)aniline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives, in general, are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways are subject to the specific targets and mode of action of the compound.
Result of Action
As a member of the indole derivatives family, it is likely to have diverse biological activities
特性
IUPAC Name |
2-methyl-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZREHYXQNAPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfonyl)aniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)
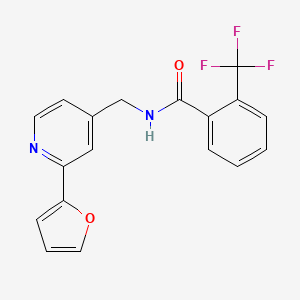
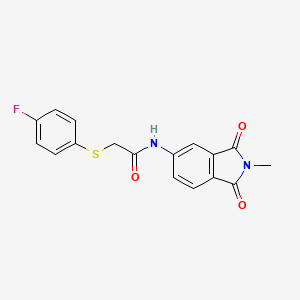
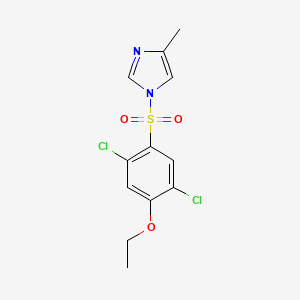
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)
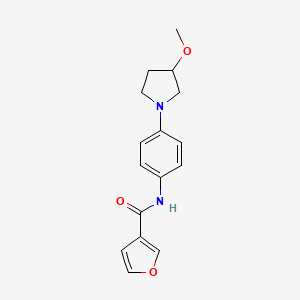
![N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2565216.png)
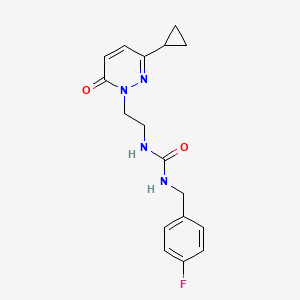
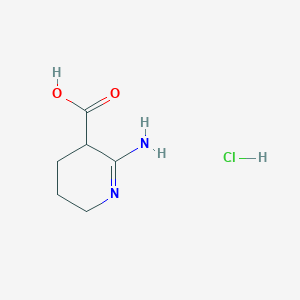
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2565220.png)
